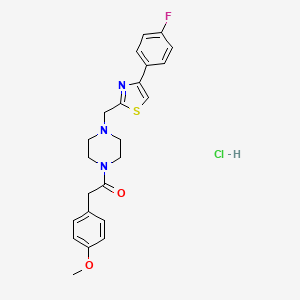
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3O2S and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique thiazole and piperazine moieties, has been studied for various pharmacological effects, including antitumor and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₆FN₃O₂S
- Molecular Weight : 357.4 g/mol
The structure includes a thiazole ring, a piperazine ring, and a methoxyphenyl group, which are crucial for its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole moiety in the compound enhances its ability to inhibit cancer cell proliferation. For instance, studies have shown that related thiazole compounds demonstrate cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 2 µg/mL) .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.98 ± 1.22 | Inhibition of Bcl-2 |
| Compound B | HT-29 | 1.61 ± 1.92 | Induction of apoptosis |
| Target Compound | Various | < 2 | Cytotoxicity via apoptosis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 16 µg/mL |
| Compound D | S. aureus | 12 µg/mL |
| Target Compound | Various | Variable |
Study on Antitumor Efficacy
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their antitumor efficacy. The target compound exhibited significant activity against both Jurkat and HT-29 cell lines, demonstrating its potential as an anticancer agent . Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell cycle regulation.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole derivatives, highlighting their effectiveness against resistant strains of bacteria. The target compound's structure was found to enhance its binding affinity to bacterial enzymes, leading to increased efficacy .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural components:
- Thiazole Ring : Essential for antitumor activity; modifications can enhance potency.
- Piperazine Moiety : Influences solubility and bioavailability.
- Methoxy Group : Contributes to increased lipophilicity, improving membrane penetration.
Propiedades
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S.ClH/c1-29-20-8-2-17(3-9-20)14-23(28)27-12-10-26(11-13-27)15-22-25-21(16-30-22)18-4-6-19(24)7-5-18;/h2-9,16H,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOQSZDCGISQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














